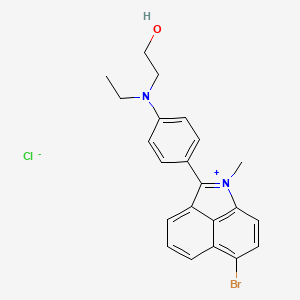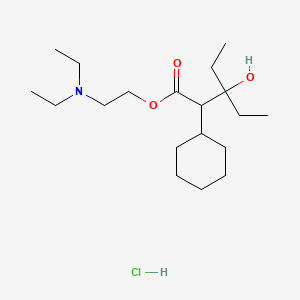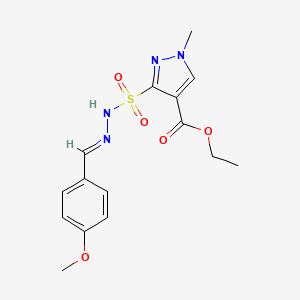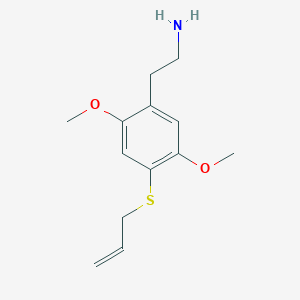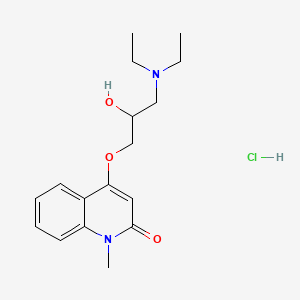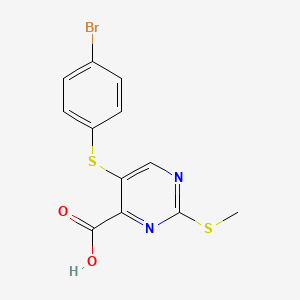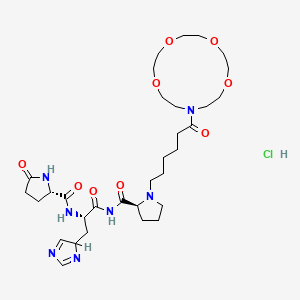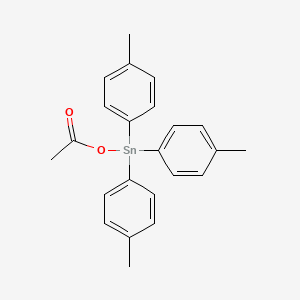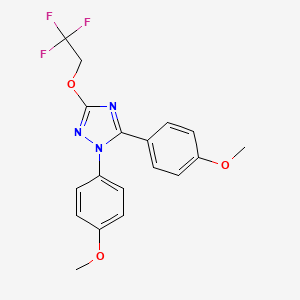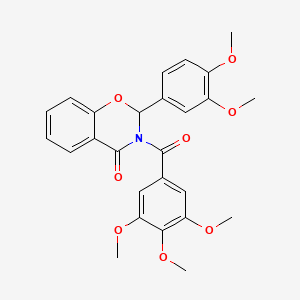
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxybenzoyl)-4H-1,3-benzoxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxybenzoyl)-4H-1,3-benzoxazin-4-one is a complex organic compound that belongs to the class of benzoxazinones. This compound is characterized by its unique structure, which includes multiple methoxy groups and a benzoxazinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxybenzoyl)-4H-1,3-benzoxazin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazinone Core: The initial step involves the cyclization of an appropriate precursor to form the benzoxazinone core. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Coupling Reactions: The final step involves coupling the benzoxazinone core with the 3,4-dimethoxyphenyl and 3,4,5-trimethoxybenzoyl groups. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
化学反应分析
Types of Reactions
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxybenzoyl)-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound with fewer oxygen atoms.
Substitution: Compounds with substituted functional groups replacing the methoxy groups.
科学研究应用
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxybenzoyl)-4H-1,3-benzoxazin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
作用机制
The mechanism of action of 2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxybenzoyl)-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
相似化合物的比较
Similar Compounds
2,3-Dihydro-3-(3,4,5-trimethoxybenzoyl)-4H-1,3-benzoxazin-4-one: Lacks the 3,4-dimethoxyphenyl group.
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-4H-1,3-benzoxazin-4-one: Lacks the 3,4,5-trimethoxybenzoyl group.
3-(3,4,5-Trimethoxybenzoyl)-4H-1,3-benzoxazin-4-one: Lacks both the 2,3-dihydro and 3,4-dimethoxyphenyl groups.
Uniqueness
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxybenzoyl)-4H-1,3-benzoxazin-4-one is unique due to the presence of both the 3,4-dimethoxyphenyl and 3,4,5-trimethoxybenzoyl groups, which may contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
103952-78-9 |
|---|---|
分子式 |
C26H25NO8 |
分子量 |
479.5 g/mol |
IUPAC 名称 |
2-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxybenzoyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C26H25NO8/c1-30-19-11-10-15(12-20(19)31-2)26-27(25(29)17-8-6-7-9-18(17)35-26)24(28)16-13-21(32-3)23(34-5)22(14-16)33-4/h6-14,26H,1-5H3 |
InChI 键 |
SJYUPNPAPQSYOT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2N(C(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



